

An In-depth Technical Guide to 1,4-Thiazepane Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,4-Thiazepane hydrochloride*

Cat. No.: *B1167864*

[Get Quote](#)

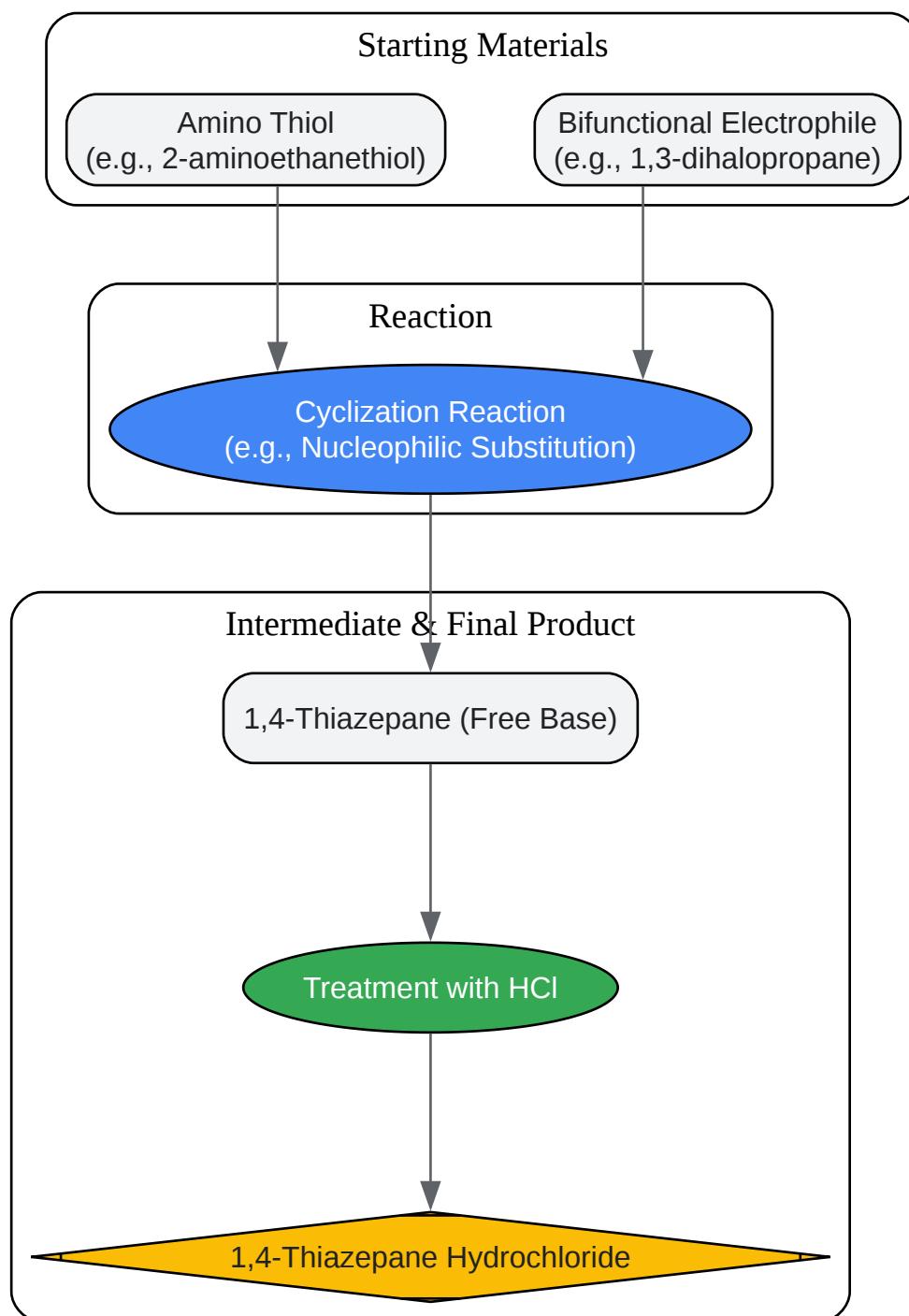
For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Thiazepane hydrochloride, a heterocyclic compound belonging to the thiazepine class, has garnered interest within the scientific community for its potential applications in medicinal chemistry and drug discovery. This seven-membered ring structure containing both nitrogen and sulfur atoms serves as a versatile scaffold for the synthesis of a variety of derivatives with diverse biological activities. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological relevance of **1,4-Thiazepane hydrochloride**, with a focus on presenting data in a clear and accessible format for researchers.

Physicochemical Properties

The fundamental physicochemical properties of **1,4-Thiazepane hydrochloride** (CAS Number: 108724-14-7) are summarized in the table below. It is important to note that while some data is readily available from chemical suppliers, specific experimental values for properties such as melting and boiling points are not consistently reported in the literature.


Property	Value	Source
CAS Number	108724-14-7	[1]
Molecular Formula	C ₅ H ₁₂ ClNS	[1]
Molecular Weight	153.67 g/mol	[1]
Purity	Typically ≥97%	[1]
LogP	0.384	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	1	[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Solubility	Data not available	

Synthesis and Purification

While a specific, detailed experimental protocol for the direct synthesis of **1,4-Thiazepane hydrochloride** is not extensively documented in publicly available literature, the synthesis of the parent 1,4-thiazepane ring and related derivatives has been described through various synthetic routes. These methods can be adapted for the preparation of the hydrochloride salt.

General Synthetic Approach

A common strategy for the synthesis of the 1,4-thiazepane core involves the cyclization of bifunctional starting materials containing both an amine and a thiol group. The following diagram illustrates a generalized synthetic workflow.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **1,4-Thiazepane hydrochloride**.

Experimental Considerations

Synthesis of 1,4-Thiazepane (Free Base): A plausible synthetic route involves the reaction of a suitable amino thiol with a dihaloalkane under basic conditions. The choice of solvent and base is crucial for optimizing the yield and minimizing side reactions.

Formation of the Hydrochloride Salt: The free base of 1,4-thiazepane can be converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in an appropriate organic solvent, such as diethyl ether or ethanol. The resulting salt typically precipitates out of the solution and can be collected by filtration.

Purification: Purification of heterocyclic hydrochloride salts can be achieved through recrystallization from a suitable solvent system.^[2] Common techniques also include washing the crude product with a non-polar solvent to remove organic impurities.^[2] The purity of the final product should be assessed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

While specific NMR and IR spectra for **1,4-Thiazepane hydrochloride** are not readily available in public databases, the expected spectral characteristics can be inferred from the structure.

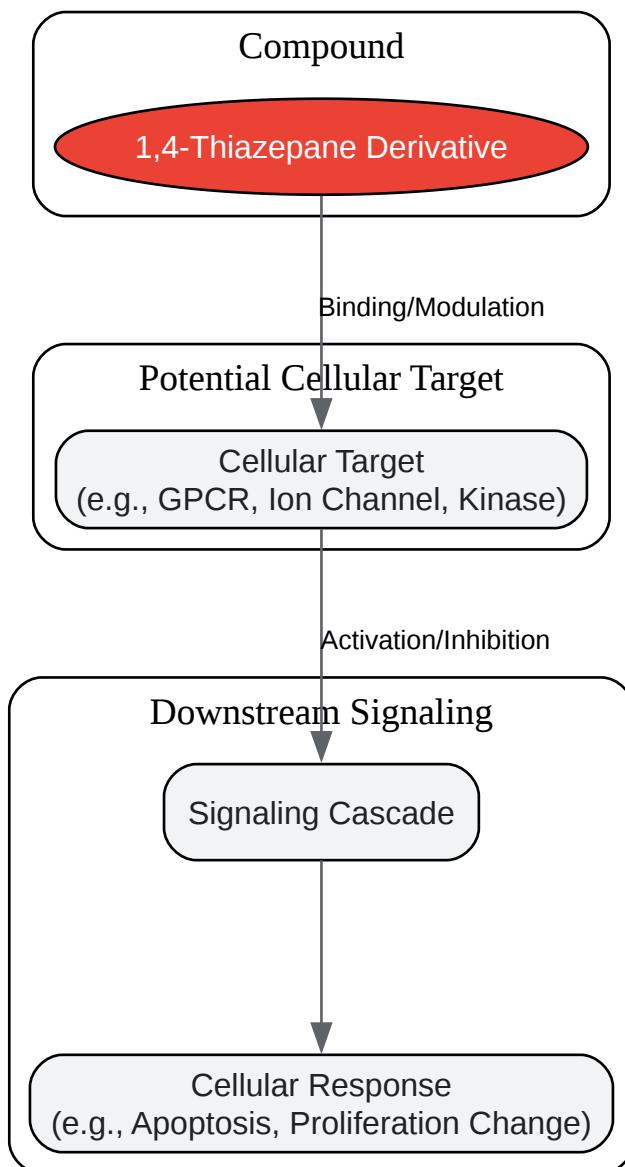
Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene protons of the heterocyclic ring. The chemical shifts and coupling patterns would be influenced by the proximity to the nitrogen and sulfur atoms. The proton on the nitrogen would likely appear as a broad signal.
- ^{13}C NMR: The carbon NMR spectrum would display distinct signals for the four unique carbon atoms in the 1,4-thiazepane ring.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit characteristic absorption bands for:

- N-H stretching: A broad band in the region of $3200\text{-}3500\text{ cm}^{-1}$ corresponding to the ammonium salt.

- C-H stretching: Bands in the 2800-3000 cm^{-1} region for the methylene groups.[3]
- C-N stretching: Absorptions in the fingerprint region.
- C-S stretching: Typically weak absorptions in the fingerprint region.


Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity or involvement in signaling pathways of **1,4-Thiazepane hydrochloride** itself. However, the broader class of 1,4-thiazepine derivatives has been investigated for a range of pharmacological activities, suggesting potential avenues of research for the title compound.

Derivatives of the 1,4-thiazepine scaffold have been explored for their potential as:

- Anticancer agents: Some 1,4-thiazepine derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[4]
- Ryanodine receptor (RyR2) modulators: Certain benzothiazepine derivatives, which share a similar heterocyclic core, have been investigated for their ability to stabilize RyR2 channels, a potential therapeutic target for cardiovascular diseases.[5]
- Antiparasitic agents: Bicyclic 1,4-thiazepines have demonstrated activity against parasites such as *Trypanosoma brucei brucei*.[6]

The following diagram illustrates a hypothetical signaling pathway that could be investigated for **1,4-Thiazepane hydrochloride**, based on the known activities of related compounds.

[Click to download full resolution via product page](#)

A hypothetical signaling pathway for 1,4-thiazepane derivatives.

Safety and Handling

1,4-Thiazepane hydrochloride is classified as harmful if swallowed and may cause skin and eye irritation.^[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,4-Thiazepane hydrochloride represents a foundational structure within the broader class of biologically active thiazepine compounds. While specific experimental data for this particular salt is somewhat limited in the public domain, this guide provides a comprehensive summary of its known properties and outlines potential avenues for its synthesis and biological investigation based on related structures. Further research into the specific biological targets and mechanisms of action of **1,4-Thiazepane hydrochloride** and its derivatives could unlock new therapeutic possibilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]
- 4. open.metu.edu.tr [open.metu.edu.tr]
- 5. 1,4-Benzothiazepines with Cyclopropanol Groups and Their Structural Analogues Exhibit Both RyR2-Stabilizing and SERCA2a-Stimulating Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of bicyclic 1,4-thiazepines as novel anti-Trypanosoma brucei brucei agents - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,4-Thiazepane Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1167864#1-4-thiazepane-hydrochloride-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com